molecular formula C16H16N4O4S2 B2942826 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 869076-57-3

2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2942826
CAS No.: 869076-57-3
M. Wt: 392.45
InChI Key: ZRWPNLJNFGWOQK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-ethyl substituent on the pyrimidinone ring, influencing steric and electronic properties.
  • Thioether linkage at position 2, connecting to an acetamide group.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-2-19-15(22)14-12(6-7-25-14)18-16(19)26-9-13(21)17-10-4-3-5-11(8-10)20(23)24/h3-5,8H,2,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPNLJNFGWOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Ethyl and Oxo Groups: The ethyl and oxo groups are introduced through alkylation and oxidation reactions, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[3,2-d]pyrimidine derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 3-nitrophenylacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The nitrophenyl group may enhance binding affinity and specificity through additional interactions with the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features Reference
Target: 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide Thieno[3,2-d]pyrimidinone 3-ethyl, 3-nitrophenyl N/A N/A Nitro group enhances polarity -
: N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidinone 7-methyl, phenylamino 73 143–145 Fused pyridine ring; lower molecular weight (369.44 g/mol)
: G1-4 Thieno[3,2-d]pyrimidinone 3-(3,5-dimethoxybenzyl), 6-(trifluoromethyl)benzothiazol-2-yl 48 N/A Trifluoromethyl and benzothiazole groups increase lipophilicity
: 5.10 Dihydropyrimidin-2-yl 2,4,6-trichlorophenyl 76 >258 Chlorine substituents improve stability
: 5.6 Dihydropyrimidin-2-yl 2,3-dichlorophenyl 80 230–232 Dichlorophenyl enhances electronegativity
: 4a Quinoxalinyl-pyrimidinone 4-chlorophenyl, cyano 90.2 230–232 Cyan group introduces electron-withdrawing effects

Key Comparative Insights:

Structural Diversity: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from the pyrido-thieno[2,3-d]pyrimidinone in and dihydropyrimidin-2-yl systems in –6. These structural differences impact ring strain, conjugation, and binding interactions. The 3-nitrophenyl group in the target contrasts with chlorophenyl (–6), benzothiazolyl (), and phenylamino () moieties, altering electronic and steric profiles.

Synthetic Efficiency :

  • Yields for analogs range from 48% () to 90.2% (). The target’s synthesis efficiency may depend on the reactivity of the 3-nitrophenyl group during alkylation.

Melting points for chlorophenyl analogs (–6) exceed 230°C, suggesting high crystallinity, while the nitro group in the target may further elevate this property.

Spectroscopic Signatures: IR spectra of analogs (e.g., ) show C=O stretches near 1,730 cm⁻¹ and NH stretches near 3,390 cm⁻¹, which the target compound would share. The 3-nitrophenyl group in the target would introduce distinct ^1H-NMR aromatic signals (~7.5–8.5 ppm) and NOE correlations absent in other analogs .

In contrast, trifluoromethyl () and chlorophenyl (–6) groups often enhance metabolic stability and target affinity.

Biological Activity

The compound 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2S2C_{17}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 361.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core and a nitrophenyl acetamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H19N3O2S2C_{17}H_{19}N_{3}O_{2}S_{2}
Molecular Weight361.5 g/mol
IUPAC Name2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. It may exert its effects by inhibiting or activating certain pathways within cells. Further studies are required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Research indicates that compounds related to thienopyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The antimicrobial efficacy was evaluated using standard disk diffusion methods, with results showing promising inhibition zones compared to control substances.

Anticancer Potential

Thienopyrimidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in various cell lines. Notably:

  • Cell Lines Tested :
    • Mia PaCa-2 (pancreatic cancer)
    • HepG2 (liver cancer)
    • RKO (colorectal cancer)

These studies reported IC50 values indicating effective cytotoxicity at micromolar concentrations.

Case Studies

Several case studies have highlighted the potential of thienopyrimidine derivatives in clinical applications:

  • Study on Antitumor Activity :
    • A study involving the synthesis of novel thienopyrimidine compounds reported enhanced antitumor activity compared to existing treatments.
    • The mechanism was linked to the inhibition of specific kinases involved in tumor growth.
  • Antimicrobial Research :
    • A comparative analysis showed that similar compounds exhibited broad-spectrum antimicrobial activity, suggesting a potential for development into new antibiotics.

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